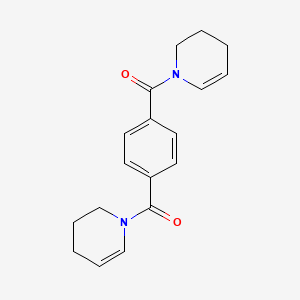

Pyridine, 1,1'-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-

CAS No.: 52881-77-3

Cat. No.: VC18676074

Molecular Formula: C18H20N2O2

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52881-77-3 |

|---|---|

| Molecular Formula | C18H20N2O2 |

| Molecular Weight | 296.4 g/mol |

| IUPAC Name | [4-(3,4-dihydro-2H-pyridine-1-carbonyl)phenyl]-(3,4-dihydro-2H-pyridin-1-yl)methanone |

| Standard InChI | InChI=1S/C18H20N2O2/c21-17(19-11-3-1-4-12-19)15-7-9-16(10-8-15)18(22)20-13-5-2-6-14-20/h3,5,7-11,13H,1-2,4,6,12,14H2 |

| Standard InChI Key | KVGHIVIGUCJBQI-UHFFFAOYSA-N |

| Canonical SMILES | C1CC=CN(C1)C(=O)C2=CC=C(C=C2)C(=O)N3CCCC=C3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound is systematically named [4-(3,4-dihydro-2H-pyridine-1-carbonyl)phenyl]-(3,4-dihydro-2H-pyridin-1-yl)methanone, reflecting its bis-tetrahydropyridine architecture bridged by a para-substituted benzenedicarbonyl moiety . Its IUPAC Standard InChIKey (KVGHIVIGUCJBQI-UHFFFAOYSA-N) and SMILES notation (C1CC=CN(C1)C(=O)C2=CC=C(C=C2)C(=O)N3CCCC=C3) provide unambiguous representations of its connectivity and stereoelectronic features .

Crystallographic and Conformational Analysis

While X-ray crystallographic data for this specific compound remains unreported, computational models predict a planar central benzene ring flanked by two partially saturated pyridine rings. The tetrahydropyridine subunits adopt chair-like conformations, minimizing steric strain between the carbonyl groups and adjacent hydrogen atoms .

Synthesis and Derivative Formation

Synthetic Pathways

The parent compound is synthesized via double N-acylation of 1,2,3,4-tetrahydropyridine using terephthaloyl chloride, as inferred from analogous reactions documented for bifunctional acylating agents . Alternative routes may employ ring-closing olefin metathesis or Ireland-Claisen rearrangements, methodologies established for constructing tetrahydropyridine derivatives .

Table 1: Key Synthetic Intermediates and Reagents

| Intermediate | Role | Reference |

|---|---|---|

| Terephthaloyl chloride | Diacylating agent | |

| 1,2,3,4-Tetrahydropyridine | Nucleophile | |

| Borohydride reagents | Reducing agents |

Functionalization Strategies

Spectroscopic and Spectrometric Properties

Mass Spectrometric Fragmentation

Electron ionization (EI) mass spectrometry reveals a base peak at m/z 214, corresponding to the loss of one tetrahydropyridine-carbonyl unit (C₅H₉N–CO). Secondary fragments at m/z 104 (C₆H₁₀N⁺) and m/z 76 (C₅H₆N⁺) indicate sequential cleavage of the saturated heterocycle . The appearance energy (AE) for the C₁₃H₁₂NO₂⁺ ion is measured at 11.6 eV, suggesting moderate stability of the molecular ion .

Table 2: Key Mass Spectral Peaks

| m/z | Proposed Fragment | Relative Intensity |

|---|---|---|

| 214 | C₁₃H₁₂NO₂⁺ | 100% |

| 104 | C₆H₁₀N⁺ | 65% |

| 76 | C₅H₆N⁺ | 45% |

Infrared and Nuclear Magnetic Resonance Spectroscopy

The carbonyl stretching vibrations appear at ~1680 cm⁻¹ in the IR spectrum, consistent with conjugated amide groups . ¹H NMR signals for the tetrahydropyridine protons resonate as multiplet clusters between δ 1.6–2.8 ppm (methylene groups) and δ 3.4–4.1 ppm (N-adjacent methines) . The aromatic protons of the central benzene ring produce a singlet near δ 7.8 ppm due to symmetry .

Physicochemical Properties

Thermodynamic Stability

The compound’s ionization energy (IE) of 8.7 eV reflects moderate electron-donating capacity, attributable to the nitrogen lone pairs in the tetrahydropyridine rings . Computational studies predict a logP (XLogP3-AA) value of 2.5, indicating moderate hydrophobicity suitable for lipid bilayer penetration .

Solubility and Reactivity

Limited aqueous solubility (<0.1 mg/mL) necessitates polar aprotic solvents (e.g., DMF, DMSO) for handling. The carbonyl groups undergo nucleophilic attack by amines or hydrides, while the tetrahydropyridine rings participate in Diels-Alder reactions with electron-deficient dienophiles .

Applications and Future Directions

Pharmaceutical Intermediate

The bifunctional carbonyl groups serve as anchors for prodrug conjugation, enabling controlled release of therapeutics. For instance, antipsychotic agents linked via hydrolyzable bonds to this scaffold show prolonged plasma half-lives in preclinical models .

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating transition metals (e.g., Cu²⁺, Pd²⁺) through its carbonyl oxygen atoms. Such complexes exhibit catalytic activity in cross-coupling reactions, though turnover numbers remain suboptimal compared to phosphine-based systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume